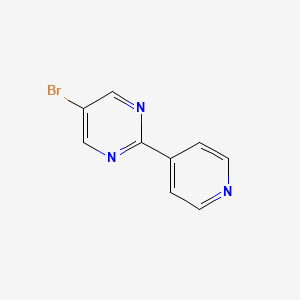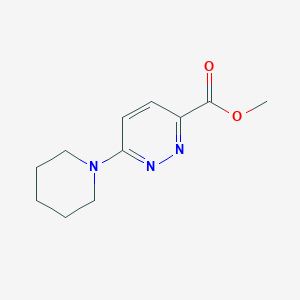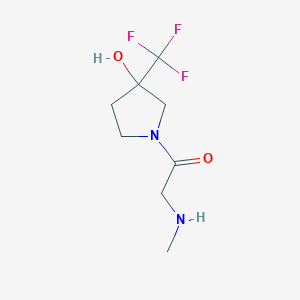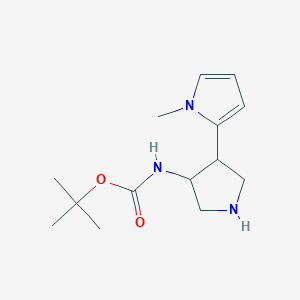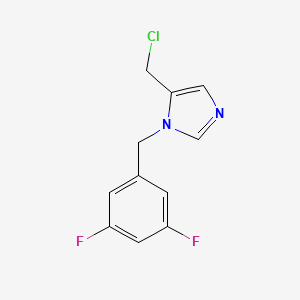![molecular formula C10H8ClF3O2 B1532092 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-76-3](/img/structure/B1532092.png)
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid
Descripción general
Descripción
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid, also known as trifluoromethyl-chloro-phenylpropionic acid (TFCPPA), is a synthetic organic compound used in scientific research and laboratory experiments. It is an analog of the non-steroidal anti-inflammatory drug ibuprofen, and has been found to have potential therapeutic and anti-inflammatory effects. TFCPPA has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and to act as an antioxidant.
Aplicaciones Científicas De Investigación
Use as a Chemical Intermediate
- Application Summary : “3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid” is used as a chemical intermediate . It is a building block used in chemical synthesis .
Synthesis and Application of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can potentially be synthesized from “3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid”, have found applications in the agrochemical and pharmaceutical industries . For instance, Fluazifop-butyl, a TFMP derivative, was introduced to the agrochemical market for crop protection .
- Methods of Application : The synthesis of TFMP derivatives involves various methods, including vapor-phase reactions . However, the specific methods of application or experimental procedures would depend on the particular synthesis pathway being used and the final product being synthesized.
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Biologically Active Molecules
- Application Summary : Trifluoromethylphenyl compounds, which can potentially be synthesized from “3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid”, have been used in the synthesis of biologically active molecules .
Synthesis of Ubrogepant
- Application Summary : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, can potentially be synthesized from "3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid" .
Synthesis of Fluorinated Organic Compounds
- Application Summary : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . “3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid” could potentially be used in the synthesis of these fluorinated organic compounds .
- Results or Outcomes : The outcomes of using this compound in the synthesis of fluorinated organic compounds would vary depending on the specific synthesis pathway and the final product being synthesized .
Synthesis of Pesticides
- Application Summary : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . “3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid” could potentially be used in the synthesis of these pesticides .
- Results or Outcomes : The outcomes of using this compound in the synthesis of pesticides would vary depending on the specific synthesis pathway and the final product being synthesized .
Propiedades
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDBHGFWRZTJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
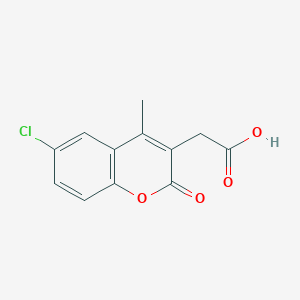
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
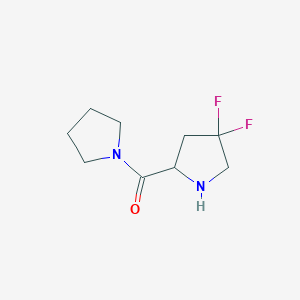
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
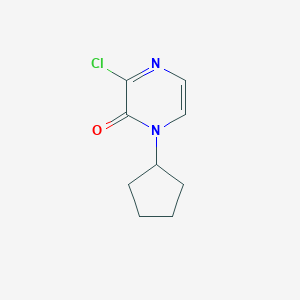
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
